Noscapine

Description

Properties

IUPAC Name |

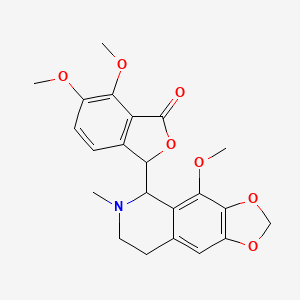

(3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO7/c1-23-8-7-11-9-14-20(29-10-28-14)21(27-4)15(11)17(23)18-12-5-6-13(25-2)19(26-3)16(12)22(24)30-18/h5-6,9,17-18H,7-8,10H2,1-4H3/t17-,18+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNNEGZIBPJZJG-MSOLQXFVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC3=C(C(=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023385, DTXSID901032089 |

Source

|

| Record name | Noscapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Noscapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | (-)-alpha-Narcotine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033439 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

PKA 6.24; FREELY SOL IN ETHANOL; INSOL IN DIETHYL ETHER /HYDROCHLORIDE/, FINE, WHITE, OR PRACTICALLY WHITE, CRYSTALLINE POWDER; ODORLESS OR HAS SLIGHT ODOR OF ETHANOL; FREELY SOL IN CHLOROFORM & METHANOL; SOL IN ALCOHOL; SPARINGLY SOL IN ACETONE; PRACTICALLY INSOL IN ETHER; SOLN IN WATER IS DEXTROROTATORY; PH OF SOLN (1 IN 20) BETWEEN 2.5 & 3.5 /HYDROCHLORIDE/, HEMIHYDRATE TO TETRAHYDRATE, CRYSTALS; VERY SOL IN WATER /HYDROCHLORIDE/, CRYSTALS; FREELY SOL IN WATER; SOL IN METHANOL, ETHANOL; SLIGHTLY SOL IN ETHYL ACETATE; PRACTICALLY INSOL IN ETHER /CAMPHORSULFONATE/, PRACTICALLY INSOL IN VEGETABLE OILS; SLIGHTLY SOL IN NH4OH, HOT SOLN OF KOH & NAOH, SLIGHTLY SOL IN ALCOHOL & ETHER, INSOL IN WATER; SOL IN BENZENE & ACETONE, 0.3 mg/mL at 30 °C |

Source

|

| Record name | NOSCAPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3372 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (-)-alpha-Narcotine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033439 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.395 |

Source

|

| Record name | NOSCAPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3372 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

ORTHORHOMBIC BISPHENOIDAL PRISMS, FINE, WHITE, OR PRACTICALLY WHITE, CRYSTALLINE POWDER | |

CAS No. |

6035-40-1, 128-62-1 |

Source

|

| Record name | Gnoscopine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6035-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Noscapine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Noscapine [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+-)-Noscapine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006035401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Noscapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06174 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | noscapine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Noscapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Noscapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Noscapine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NOSCAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V32U4AOQU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NOSCAPINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4C6WE7BZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NOSCAPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3372 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (-)-alpha-Narcotine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033439 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

176 °C |

Source

|

| Record name | NOSCAPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3372 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (-)-alpha-Narcotine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033439 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Renaissance of an Opium Alkaloid: A Technical Guide to the Discovery and History of Noscapine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noscapine, a phthalideisoquinoline alkaloid derived from the opium poppy (Papaver somniferum), stands as a remarkable molecule that has journeyed from a historical footnote to a compound of significant interest in modern pharmacology. Initially isolated in the early 19th century, it was first utilized as a cough suppressant. However, contemporary research has unveiled its potent anticancer properties, primarily through its interaction with microtubules, alongside other intriguing biological activities. This in-depth technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and key experimental methodologies related to this compound. It is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering a detailed chronicle of this "Renaissance drug."[1]

A Journey Through Time: The Discovery and History of this compound

The story of this compound begins in the early days of alkaloid chemistry. In 1803, the French pharmacist Jean-François Derosne isolated a crystalline substance from opium which he named "narceine," a mixture that likely contained this compound.[2] However, the credit for the definitive isolation and purification of this compound, then called "narcotine," goes to the French chemist Pierre-Jean Robiquet in 1817.[2][3] Robiquet's work distinguished this compound from morphine, another critical opium alkaloid he had been instrumental in isolating.[4]

For much of the 19th and early 20th centuries, this compound remained in the shadow of morphine and other opioids, with its therapeutic potential largely unexplored. A significant milestone occurred in 1930 with the discovery of its antitussive (cough-suppressing) properties.[2] This led to its widespread use as a non-addictive alternative to codeine for cough suppression, a role it continues to play in many parts of the world.[2][5]

The modern era of this compound research was ushered in by the discovery of its antimitotic and anticancer activities. In 1998, it was demonstrated that this compound could arrest dividing cells in mitosis and induce apoptosis (programmed cell death), exhibiting potent antitumor activity in animal models.[6] This pivotal finding sparked a resurgence of interest in this compound, leading to extensive research into its mechanism of action and the development of more potent synthetic analogs.

A Timeline of Key Discoveries:

| Year | Discovery/Milestone | Key Contributor(s) |

| 1803 | Initial isolation of a this compound-containing salt ("narceine") from opium. | Jean-François Derosne |

| 1817 | Isolation and purification of this compound (then named "narcotine"). | Pierre-Jean Robiquet |

| 1930 | Discovery of the antitussive (cough-suppressing) action of this compound. | - |

| 1998 | Demonstration of this compound's in vivo anticancer activity in mouse models. | - |

| 2003 | Discovery of this compound's potential in treating stroke. | - |

| 2003 | Synthesis of brominated this compound analogs with potent antimitotic activity. | - |

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₂₃NO₇ | [7] |

| Molecular Weight | 413.42 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [8] |

| Melting Point | 174-176 °C | [8][9] |

| pKa (Strongest Basic) | 7.14 | [3] |

| Optical Rotation [α]D²⁰ | -200° (c=1 in chloroform) | [9] |

| Solubility | Practically insoluble in water; soluble in chloroform, acetone, and ethanol. The hydrochloride salt is freely soluble in water. | [10][11] |

| LogP (Octanol/Water) | 2.882 | [12] |

Experimental Protocols

This section provides an overview of the methodologies for the isolation, characterization, and key pharmacological evaluation of this compound.

Isolation and Purification of this compound from Papaver somniferum

This compound can be isolated from poppy straw, the dried capsules and stems of Papaver somniferum.

Protocol Overview:

-

Extraction: Powdered poppy straw is subjected to extraction with an acidic aqueous solution to protonate the alkaloids and bring them into the aqueous phase.

-

Basification and Precipitation: The acidic extract is then made alkaline (pH > 9) with a base such as ammonia. This deprotonates the alkaloids, causing them to precipitate out of the solution.

-

Solvent Extraction: The crude alkaloid precipitate is then dissolved in an organic solvent like chloroform or a mixture of acetone and water.

-

Purification: The organic extract containing this compound and other alkaloids is concentrated. Purification is typically achieved through recrystallization from a suitable solvent system (e.g., acetone/water or acetonitrile/water) or by column chromatography on silica gel.[13] High-performance liquid chromatography (HPLC) can be used for final purification and to assess purity.[14]

Structural Characterization

A combination of spectroscopic techniques is employed to confirm the structure and purity of isolated or synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: For ¹H and ¹³C NMR, 5-25 mg of this compound is typically dissolved in 0.6-0.7 mL of a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[15][16] Tetramethylsilane (TMS) is commonly used as an internal standard.[10]

-

Parameters: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). ¹H NMR provides information on the proton environment, while ¹³C NMR details the carbon skeleton. 2D NMR techniques like COSY, HSQC, and HMBC are used to establish connectivity between protons and carbons.[10]

-

-

Mass Spectrometry (MS):

-

Technique: Electrospray ionization (ESI) mass spectrometry is a common method for determining the molecular weight and fragmentation pattern of this compound.[5]

-

Analysis: The protonated molecule [M+H]⁺ is observed, confirming the molecular weight. Tandem mass spectrometry (MS/MS) experiments are performed to study the fragmentation pathways, which can aid in structural elucidation.[5]

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: The sample is typically prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.[17][18]

-

Analysis: The IR spectrum reveals the presence of key functional groups, such as the lactone carbonyl (C=O) stretch, which is a characteristic feature of the this compound structure.[18]

-

Total Synthesis of (±)-α-Noscapine

The total synthesis of this compound is a complex endeavor that has been achieved through various routes. One notable approach involves a convergent synthesis.

Synthetic Strategy Overview:

A key strategy involves the condensation of two main building blocks: a meconin derivative and a cotarnine derivative. The synthesis can be summarized in the following key stages:

-

Synthesis of the Meconin Moiety: Starting from commercially available materials like 2,3-dimethoxybenzoic acid.

-

Synthesis of the Cotarnine Moiety: This can be prepared from piperonal.

-

Condensation and Cyclization: The two key intermediates are coupled, followed by cyclization reactions (e.g., Bischler-Napieralski reaction) to form the core this compound skeleton.

-

Final Modifications: Subsequent steps involve reductions and other functional group manipulations to yield (±)-α-noscapine. The racemic mixture can then be resolved to obtain the individual enantiomers.[3][4]

Key Pharmacological Assays

-

Microtubule Polymerization Assay:

-

Principle: This assay measures the effect of this compound on the in vitro assembly of purified tubulin into microtubules.

-

Protocol: Purified tubulin is incubated in a polymerization buffer at 37°C. The polymerization process is monitored by measuring the increase in turbidity (light scattering) at 340 nm over time in a spectrophotometer. The inclusion of this compound in the reaction mixture will alter the polymerization kinetics, which can be quantified.

-

-

Immunofluorescence Staining of Microtubules in Cells:

-

Principle: This technique visualizes the effects of this compound on the microtubule network within cells.

-

Protocol:

-

Cells are cultured on coverslips and treated with this compound for a specified period.

-

The cells are then fixed, permeabilized, and incubated with a primary antibody specific for α-tubulin.

-

A fluorescently labeled secondary antibody is then used to detect the primary antibody.

-

The coverslips are mounted on slides, and the microtubule morphology is observed using a fluorescence microscope. This compound treatment typically leads to a disruption of the normal microtubule network and the formation of abnormal mitotic spindles.

-

-

-

NF-κB Luciferase Reporter Assay:

-

Principle: This assay is used to determine if this compound affects the activity of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.

-

Protocol:

-

Cells are transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element.

-

The transfected cells are then treated with an NF-κB activator (e.g., TNF-α) in the presence or absence of this compound.

-

After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer. A decrease in luciferase activity in the presence of this compound indicates inhibition of the NF-κB pathway.[6][12][19]

-

-

-

IKK Kinase Assay:

-

Principle: To investigate the mechanism of NF-κB inhibition, this assay measures the activity of IκB kinase (IKK), a key enzyme in the NF-κB signaling cascade.

-

Protocol:

-

IKK is immunoprecipitated from cell lysates treated with or without this compound.

-

The immunoprecipitated IKK is then incubated with a recombinant IκBα substrate and [γ-³²P]ATP.

-

The phosphorylation of IκBα is assessed by SDS-PAGE and autoradiography. A reduction in IκBα phosphorylation in the presence of this compound suggests direct or indirect inhibition of IKK activity.[20][21]

-

-

-

Bradykinin Receptor Binding/Functional Assay:

-

Principle: These assays determine the interaction of this compound with bradykinin receptors, which is relevant to its antitussive and potential stroke-protective effects.

-

Protocol (Functional Assay - e.g., Guinea Pig Ileum Contractility):

-

A segment of guinea pig ileum is suspended in an organ bath containing a physiological salt solution.

-

The contractile responses of the tissue to the addition of bradykinin are recorded.

-

The assay is then repeated in the presence of increasing concentrations of this compound to determine if it can inhibit the bradykinin-induced contractions. A non-competitive antagonism pattern would be indicative of this compound's effect on the bradykinin signaling pathway.[22]

-

-

-

Apoptosis Assays (Flow Cytometry and Western Blot):

-

Principle: These assays are used to confirm and quantify the induction of apoptosis in cancer cells treated with this compound.

-

Flow Cytometry (Annexin V/Propidium Iodide Staining):

-

Cells are treated with this compound for various time points.

-

The cells are then stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells) and propidium iodide (which enters late apoptotic and necrotic cells).

-

The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis.

-

-

Western Blot:

-

Cell lysates from this compound-treated and control cells are prepared.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with antibodies against key apoptotic proteins such as cleaved caspase-3, cleaved PARP, and members of the Bcl-2 family (e.g., Bax, Bcl-2). An increase in the levels of pro-apoptotic proteins and a decrease in anti-apoptotic proteins confirms the induction of apoptosis.

-

-

Signaling Pathways and Experimental Workflows

This compound exerts its biological effects through the modulation of several key signaling pathways. The following diagrams, rendered in DOT language, illustrate these pathways and associated experimental workflows.

This compound's Effect on Microtubule Dynamics and Mitotic Arrest

This compound binds to tubulin, altering microtubule dynamics. Unlike taxanes which stabilize microtubules and vinca alkaloids which destabilize them, this compound dampens the dynamic instability of microtubules, leading to a prolonged pause state. This disruption of microtubule function activates the spindle assembly checkpoint, causing cell cycle arrest in mitosis and ultimately leading to apoptosis.

References

- 1. EP3033347B1 - Methods for making this compound and synthesis intermediates thereof - Google Patents [patents.google.com]

- 2. The this compound Chronicle: A Pharmaco-Historic Biography of the Opiate Alkaloid Family and its Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Fragmentation study of this compound derivatives under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Discovery of S-phase arresting agents derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO2015021561A1 - Compositions and methods for making this compound and synthesis intermediates thereof - Google Patents [patents.google.com]

- 9. This compound [webbook.nist.gov]

- 10. bmse001281 this compound Hydrochloride at BMRB [bmrb.io]

- 11. researchgate.net [researchgate.net]

- 12. indigobiosciences.com [indigobiosciences.com]

- 13. WO2010039218A1 - Method of purifying crude this compound - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. NMR Sample Preparation [nmr.chem.umn.edu]

- 16. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 17. brieflands.com [brieflands.com]

- 18. researchgate.net [researchgate.net]

- 19. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 20. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Assay for IkappaB kinases using an in vivo biotinylated IkappaB protein substrate. | Sigma-Aldrich [sigmaaldrich.com]

- 22. researchgate.net [researchgate.net]

Noscapine: A Technical Guide to Natural Sources and Extraction Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noscapine is a phthalideisoquinoline alkaloid naturally occurring in plants of the Papaveraceae family. First isolated in 1803, it was initially named narcotine.[1] Unlike other opium alkaloids such as morphine and codeine, this compound lacks significant sedative, euphoric, or analgesic effects and is not considered addictive.[2] Its primary clinical use for decades has been as an antitussive (cough suppressant).[3] More recently, this compound has garnered significant attention for its potential as an antineoplastic agent. It has been shown to bind to tubulin, disrupt microtubule assembly, arrest the cell cycle in mitosis, and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy development.[3][4]

This technical guide provides an in-depth overview of the natural sources of this compound, its biosynthetic pathway, and the various methods employed for its extraction and purification, with a focus on protocols and quantitative data relevant to research and development.

Natural Sources of this compound

The principal commercial source of this compound is the opium poppy, Papaver somniferum.[2] It is the second most abundant alkaloid in opium latex after morphine.[5] The concentration of this compound can vary significantly based on the poppy cultivar, growing conditions, and harvesting time. Besides P. somniferum, this compound has also been identified in other species of the Papaveraceae and related families.

Table 1: this compound Content in Natural Sources

| Natural Source | Plant Part | Reported this compound Content (% of dry weight or latex) |

|---|---|---|

| Papaver somniferum | Latex (Opium) | 1 - 12%[1][3][6] |

| Papaver somniferum | Dried Capsules (Poppy Straw) | Variable, generally lower than latex |

| Corydalis solida | Not Specified | Presence reported[7] |

| Corydalis ophiocarpa | Not Specified | Presence reported[7] |

Biosynthesis of this compound

The biosynthesis of this compound in P. somniferum is a complex enzymatic process that begins with the shikimate pathway.[8] The core benzylisoquinoline structure is formed from dopamine and 4-hydroxyphenylacetaldehyde. The pathway proceeds through the key intermediate (S)-reticuline, which is a branch point for many isoquinoline alkaloids.[1] A remarkable feature of this compound biosynthesis is that the genes encoding for ten of the subsequent enzymes are located in a single gene cluster, facilitating coordinated regulation.[8][9]

Extraction Methodologies

The extraction of this compound from plant material, primarily poppy straw (dried capsules), involves separating it from other alkaloids and plant components. Methodologies range from traditional solvent-based approaches to modern, greener techniques.

Conventional Solvent-Based Extraction

This is the most established approach, relying on the differential solubility of this compound and other alkaloids in various solvents and at different pH levels.

-

Principle : this compound, as a weak base, is soluble in certain organic solvents and in acidic aqueous solutions (as a salt). It is largely insoluble in alkaline aqueous solutions, which allows for its separation from phenolic alkaloids like morphine.

-

Common Solvents : Acetonitrile, acetone, isopropanol, chloroform, and methanol are frequently used.[10][11][12][13]

-

Process : Typically, the dried and powdered plant material is first extracted with an acidic aqueous solution to bring the alkaloids into the solution as salts. The pH is then carefully raised with a base. Other alkaloids, like morphine, precipitate at a lower pH, while this compound precipitates at a higher pH (around 9-10).[10] Alternatively, direct extraction with organic solvents or aqueous-organic mixtures can be employed.[12]

Modern Extraction Techniques

To improve efficiency, reduce solvent consumption, and shorten extraction times, several modern techniques have been developed.

SFE is a green technology that uses a supercritical fluid, most commonly CO₂, as the extraction solvent.[14]

-

Principle : Supercritical CO₂ has properties of both a liquid and a gas, allowing it to penetrate the plant matrix effectively.[14] Its solvating power can be tuned by changing the temperature and pressure. Modifiers (co-solvents) like ethanol can be added to alter the polarity of the fluid.[15]

-

Advantages : SFE avoids the use of large volumes of toxic organic solvents, and the solvent (CO₂) is easily removed from the extract by depressurization. It is particularly effective for non-polar to moderately polar compounds.[14]

-

Application : SFE has been successfully used to extract this compound and papaverine from poppy capsules.[16][17]

UAE utilizes the energy of ultrasonic waves to enhance the extraction process.

-

Principle : Ultrasound creates acoustic cavitation in the solvent, producing tiny, high-energy bubbles. The collapse of these bubbles near the plant cell walls generates microjets that disrupt the cell structure, facilitating the release of intracellular contents and enhancing mass transfer into the solvent.[18][19]

-

Advantages : UAE significantly reduces extraction time and solvent consumption while often increasing extraction yield. It can typically be performed at lower temperatures, minimizing thermal degradation of target compounds.[19][20]

-

Application : While studies specifically optimizing UAE for this compound are limited, the technique has been proven highly effective for extracting other alkaloids, such as morphine, from poppy capsules, indicating its strong potential for this compound extraction.[18]

Purification Strategies

Crude this compound extracts contain impurities and other alkaloids. Purification is essential to achieve pharmaceutical-grade quality (>99%).

-

pH-Based Precipitation : This is a primary purification step. The crude extract is dissolved in an acidic solution. By carefully increasing the pH, impurities and other alkaloids can be selectively precipitated and removed before this compound is precipitated at its optimal pH. A patent describes a method of heating a narcotine-papaverine mixture in sodium hydroxide, filtering off the insoluble papaverine, and then acidifying and re-basifying the filtrate to precipitate pure this compound.[10]

-

Solvent Washing/Recrystallization : Crude this compound can be washed with specific solvent mixtures to remove impurities. A patented method involves using an aqueous isopropanol solution (20-70%) and adjusting the pH to 10-14 to remove impurities.[10] Another approach uses mixtures of acetonitrile/water or acetone/water where this compound has low solubility, but impurities are washed away.[12][21] Recrystallization from a suitable solvent, such as hot alcohol, is a final step to obtain high-purity crystals.[11]

-

Chromatography : For very high purity, chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) can be employed, though these are more costly for large-scale production.

Experimental Protocols

Protocol: Conventional Solvent Extraction and Purification

This protocol is a generalized representation based on common principles.

-

Milling : Grind dried poppy capsules into a fine powder (e.g., <1 mm particle size).

-

Acidic Extraction : Macerate 100 g of powdered material in 1 L of 2% sulfuric acid in water for 12 hours with occasional stirring.

-

Filtration : Filter the mixture through a Büchner funnel to separate the acidic extract (filtrate) from the solid plant residue (marc). Wash the marc with an additional 200 mL of 2% sulfuric acid.

-

Alkaloid Precipitation : Combine the filtrates and slowly add concentrated ammonium hydroxide solution with constant stirring to raise the pH to ~10.

-

Crude Separation : Allow the precipitate to settle overnight in a cold room (4°C). Decant the supernatant and collect the crude alkaloid precipitate by filtration.

-

Purification :

-

Suspend the crude precipitate in 500 mL of water and acidify with 10% hydrochloric acid until fully dissolved (pH ~2-3).

-

Slowly add 1 M sodium hydroxide solution. Monitor the pH and filter off any precipitate that forms below pH 8.

-

Continue adding sodium hydroxide to the clear filtrate until the pH reaches 10 to precipitate the this compound.

-

-

Recrystallization : Collect the this compound precipitate by filtration. Dissolve the solid in a minimum amount of boiling ethanol. Allow the solution to cool slowly to room temperature, then place at 4°C to induce crystallization.

-

Final Product : Collect the pure this compound crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum at 50°C. A purity of >99% can be achieved with this method.[22][23]

Protocol: Supercritical Fluid Extraction (SFE)

Based on the optimized parameters for similar alkaloids from poppy capsules.[16][17]

-

Preparation : Load 50 g of powdered poppy capsule material into the SFE extraction vessel.

-

SFE Parameters :

-

Supercritical Fluid : CO₂

-

Pressure : 250-300 bar

-

Temperature : 50-60 °C

-

Co-solvent : 10% Ethanol (v/v)

-

Flow Rate : 2-3 mL/min

-

Extraction Time : 120 min

-

-

Extraction : Run the SFE system under the specified conditions. The extract is collected in a separation vessel by depressurizing the CO₂.

-

Post-Processing : The resulting extract will be a concentrated mixture of this compound and other soluble compounds. This extract must then be subjected to purification steps as described in Protocol 6.1 (steps 6-8).

Protocol: Ultrasound-Assisted Extraction (UAE)

Based on optimized parameters for morphine extraction from poppy capsules.[18]

-

Preparation : Place 500 mg of powdered poppy capsule material into a 50 mL Erlenmeyer flask.

-

Solvent Addition : Add 20 mL of an acidic aqueous solution (pH adjusted to ~1-2 with HCl).

-

Ultrasonication : Place the flask in an ultrasonic bath.

-

Frequency : 35-50 kHz

-

Temperature : 40-50 °C

-

Time : 60 min

-

-

Separation : After sonication, filter the mixture to separate the liquid extract.

-

Purification : The extract contains this compound in its salt form. Proceed with purification and precipitation as described in Protocol 6.1 (steps 4-8).

Data Presentation

Table 2: Comparison of Extraction Method Parameters

| Parameter | Conventional Solvent Extraction | Supercritical Fluid Extraction (SFE) | Ultrasound-Assisted Extraction (UAE) |

|---|---|---|---|

| Principle | Differential Solubility | Tunable Solvating Power of SC-Fluid | Acoustic Cavitation & Cell Disruption |

| Typical Solvents | Water (acidic/basic), Ethanol, Acetonitrile[12] | Supercritical CO₂, Ethanol (co-solvent)[17] | Water (acidic/basic), Ethanol[18] |

| Temperature | Ambient to boiling point | 40 - 70 °C[14][17] | 30 - 50 °C[18] |

| Pressure | Atmospheric | 150 - 450 bar[14] | Atmospheric |

| Extraction Time | Hours to days | 1 - 4 hours[14] | 30 - 70 minutes[18][20] |

| Advantages | Low equipment cost, well-established | Green solvent, high selectivity, low temp | Fast, efficient, reduced solvent use[19] |

| Disadvantages | High solvent use, long time, thermal risk | High capital cost, complex operation | Potential for radical formation |

Table 3: Analytical Methods for this compound Quantification

| Method | Stationary Phase (Column) | Mobile Phase | Detection | Linearity Range | Ref. |

|---|---|---|---|---|---|

| RP-HPLC | C18 (e.g., 4.6 x 150 mm, 5µm) | Acetonitrile : Phosphate Buffer (pH 2.8) (25:75 v/v) | UV at 239 nm | Not Specified | [24] |

| RP-HPLC | C18 | 1-octane sulfonic acid buffer (pH 3.0) : Acetonitrile (Gradient) | UV at 260 nm | 1.2 - 6.0 µg/mL | [25] |

| TLC | Silica Gel 60F-254 | Chloroform : Methanol (10:0.5 v/v) | Densitometry at 254 nm | 1.0 - 10.0 µ g/band |[13] |

Conclusion

Papaver somniferum remains the sole commercial source for the production of this compound. While traditional solvent extraction methods are well-established, modern techniques like Supercritical Fluid Extraction and Ultrasound-Assisted Extraction offer significant advantages in terms of efficiency, environmental impact, and processing time. The selection of an appropriate extraction and purification strategy depends on the desired scale, purity requirements, and available capital investment. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to design and optimize processes for the isolation of this promising therapeutic alkaloid.

References

- 1. The this compound Chronicle: A Pharmaco-Historic Biography of the Opiate Alkaloid Family and its Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Opium alkaloid this compound is an antitumor agent that arrests metaphase and induces apoptosis in dividing cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. The this compound Saga: Unravelling a Valuable Jewel from a Poppy Pod—Past, Present and Future [mdpi.com]

- 7. This compound | C22H23NO7 | CID 275196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. pnas.org [pnas.org]

- 10. CN101421270A - this compound purification process - Google Patents [patents.google.com]

- 11. prepchem.com [prepchem.com]

- 12. WO2010039218A1 - Method of purifying crude this compound - Google Patents [patents.google.com]

- 13. Validated stability-indicating TLC method for the determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Supercritical fluid extraction of papaverine and this compound from poppy capsules followed by preconcentration with magnetic nano Fe3O4@Cu@diphenylthiocarbazone particles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Supercritical fluid extraction of papaverine and this compound from poppy capsules followed by preconcentration with magnetic nano Fe3O4@Cu@diphenylthiocarbazone particles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Optimization of Ultrasound-Assisted Extraction of Morphine from Capsules of Papaver somniferum by Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Ultrasound-assisted extraction of withanolides from Tubocapsicum anomalum: Process optimization, isolation and identification, and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. US8394814B2 - Method of purifying crude this compound - Google Patents [patents.google.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 25. researchgate.net [researchgate.net]

The Biosynthetic Pathway of Noscapine in Papaver somniferum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noscapine, a phthalideisoquinoline alkaloid found in opium poppy (Papaver somniferum), has a long history as a cough suppressant and is now gaining significant attention as a potential anti-cancer therapeutic.[1][2] Unlike other opium alkaloids such as morphine and codeine, this compound is non-narcotic.[2] The elucidation of its complex biosynthetic pathway, particularly the discovery of a 10-gene cluster, has been a significant breakthrough, paving the way for improved production through breeding and synthetic biology approaches.[1][3] This technical guide provides an in-depth overview of the this compound biosynthetic pathway, presenting key enzymatic steps, quantitative data, detailed experimental protocols, and visual representations of the pathway and associated experimental workflows.

The this compound Biosynthetic Pathway: A Coordinated Enzymatic Cascade

The biosynthesis of this compound from the central benzylisoquinoline alkaloid (BIA) intermediate (S)-reticuline is a multi-step process catalyzed by a series of enzymes.[4] A remarkable feature of this pathway is that the genes encoding most of the key enzymes are physically linked in a gene cluster on the P. somniferum genome.[1][3][5] This co-localization suggests a mechanism of co-regulation for the expression of these genes.[4][6]

The pathway can be broadly divided into several key stages:

-

Formation of the Protoberberine Scaffold: The pathway begins with the conversion of (S)-reticuline to (S)-scoulerine, a protoberberine alkaloid. This is followed by a series of methylation and cyclization reactions to form (S)-canadine.

-

Modification of the Protoberberine Core: (S)-canadine undergoes N-methylation and subsequent hydroxylations at multiple positions.

-

Scaffold Rearrangement and Formation of the Phthalideisoquinoline Core: A key and complex part of the pathway involves the opening of the protoberberine ring system and its rearrangement into the characteristic phthalideisoquinoline structure of this compound. This involves a protective acetylation step.[7]

-

Final Tailoring Steps: The final steps involve O-methylation and the formation of the lactone ring to yield this compound.

The key enzymes involved in this pathway are detailed in the table below.

Quantitative Data

The following table summarizes the key enzymes in the this compound biosynthetic pathway and their functions. This information is critical for metabolic engineering efforts aimed at optimizing this compound production in either the native plant or heterologous systems like yeast.[8][9]

| Enzyme Name | Abbreviation | Gene(s) | Enzyme Class | Substrate | Product | Function in Pathway |

| Scoulerine-9-O-methyltransferase | SOMT | SOMT1 | O-methyltransferase | (S)-Scoulerine | (S)-Tetrahydrocolumbamine | 9-O-methylation of the protoberberine intermediate.[10] |

| Canadine Synthase | - | CYP719A21 | Cytochrome P450 | (S)-Tetrahydrocolumbamine | (S)-Canadine | Formation of the methylenedioxy bridge.[10][11] |

| Tetrahydroprotoberberine-N-methyltransferase | TNMT | - | N-methyltransferase | (S)-Canadine | (S)-N-methylcanadine | N-methylation of the protoberberine intermediate. |

| N-methylcanadine 1-hydroxylase | - | CYP82Y1 | Cytochrome P450 | (S)-N-methylcanadine | 1-hydroxy-N-methylcanadine | Gateway to the this compound-specific branch of the pathway.[6][11] |

| 1-hydroxy-N-methylcanadine 13-hydroxylase | - | CYP82X2 | Cytochrome P450 | 1-hydroxy-N-methylcanadine | 1,13-dihydroxy-N-methylcanadine | Hydroxylation at the C-13 position.[10] |

| 1,13-dihydroxy-N-methylcanadine 13-O-acetyltransferase | AT1 | - | Acetyltransferase | 1,13-dihydroxy-N-methylcanadine | 1-hydroxy-13-O-acetyl-N-methylcanadine | Acetylation serves as a protective group for the subsequent hydroxylation.[7][10] |

| 1-hydroxy-13-O-acetyl-N-methylcanadine 8-hydroxylase | - | CYP82X1 | Cytochrome P450 | 1-hydroxy-13-O-acetyl-N-methylcanadine | 3-O-acetylpapaveroxine | C-8 hydroxylation leading to ring opening.[10] |

| 3-O-acetylpapaveroxine carboxylesterase | CXE1 | - | Carboxylesterase | 3-O-acetylpapaveroxine | Papaveroxine | Removal of the acetyl protective group.[10] |

| Narcotoline-4'-O-methyltransferase | OMT2/OMT3 | OMT2, OMT3 | O-methyltransferase (heterodimer) | Narcotoline | This compound | Final O-methylation to produce this compound.[12] |

| This compound Synthase | NOS | SDR1 | Short-chain dehydrogenase/reductase | Narcotine hemiacetal | This compound | Oxidation of the hemiacetal to a lactone.[10] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic, genomic, and biochemical approaches. Below are representative protocols for key experiments.

Virus-Induced Gene Silencing (VIGS) in Papaver somniferum

VIGS is a powerful technique for transiently silencing the expression of a target gene in plants, allowing for the functional characterization of genes by observing the resulting phenotype and metabolite accumulation.[3][5]

Protocol:

-

Vector Construction: A fragment of the target gene's cDNA (typically 200-400 bp) is cloned into a Tobacco Rattle Virus (TRV)-based VIGS vector (e.g., pTRV2).

-

Agrobacterium tumefaciens Transformation: The resulting pTRV2-gene construct and the pTRV1 helper plasmid are separately transformed into A. tumefaciens strain GV3101.

-

Inoculum Preparation: Transformed A. tumefaciens cultures are grown overnight, then pelleted and resuspended in infiltration buffer (e.g., 10 mM MES, 200 µM acetosyringone, 10 mM MgCl2). Cultures containing pTRV1 and pTRV2 constructs are mixed in a 1:1 ratio.

-

Plant Infiltration: The Agrobacterium suspension is infiltrated into the underside of the leaves of 2-3 week old P. somniferum seedlings using a needleless syringe.

-

Plant Growth and Sample Collection: Plants are grown for another 2-3 weeks to allow for systemic silencing. Latex and other tissues are then harvested for metabolite and RNA analysis.

-

Analysis: Metabolites are extracted and analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify accumulated intermediates.[13] Gene silencing is confirmed by quantitative real-time PCR (qRT-PCR) of the target gene transcript.

Heterologous Expression of Pathway Enzymes in Saccharomyces cerevisiae

Reconstituting parts or all of the biosynthetic pathway in a microbial host like yeast allows for the detailed characterization of enzyme function and can be a platform for producing valuable compounds.[8][9][13][14]

Protocol:

-

Gene Synthesis and Codon Optimization: The full-length coding sequences of the P. somniferum genes are synthesized with codon optimization for expression in S. cerevisiae.

-

Yeast Expression Vector Cloning: The synthesized genes are cloned into yeast expression vectors, typically under the control of a strong constitutive or inducible promoter (e.g., GAL1).

-

Yeast Transformation: The expression constructs are transformed into a suitable S. cerevisiae strain (e.g., CEN.PK2-1D) using the lithium acetate/polyethylene glycol method.

-

Yeast Cultivation and Induction: Transformed yeast are grown in selective media. For inducible promoters, expression is induced by the addition of the appropriate inducer (e.g., galactose).

-

Substrate Feeding and Metabolite Extraction: The yeast culture is fed with the appropriate substrate for the enzyme being studied. After a period of incubation, the yeast cells and culture medium are harvested. Metabolites are extracted from both the cell pellet and the supernatant.

-

Metabolite Analysis: The extracted samples are analyzed by LC-MS/MS to detect the product of the enzymatic reaction, confirming enzyme activity.

Visualizations

Biosynthetic Pathway of this compound

Caption: The biosynthetic pathway of this compound from (S)-reticuline.

Experimental Workflow for Virus-Induced Gene Silencing (VIGS)

Caption: Workflow for functional gene analysis using VIGS.

References

- 1. Genetic discovery unlocks biosynthesis of medicinal compound in poppy - WUN [wun.ac.uk]

- 2. This compound comes of age - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Papaver somniferum 10-gene cluster for synthesis of the anticancer alkaloid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Acetylation serves as a protective group in this compound biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Heterodimeric O-methyltransferases involved in the biosynthesis of this compound in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Complete biosynthesis of this compound and halogenated alkaloids in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Engineering biosynthesis of the anticancer alkaloid this compound in yeast [escholarship.org]

A Technical Guide to the Pharmacological Profile and Properties of Noscapine

Executive Summary: Noscapine, a benzylisoquinoline alkaloid derived from the opium poppy, has a long history of use as a non-addictive antitussive agent.[1] In recent decades, its pharmacological profile has been expanded by the discovery of its potent anticancer properties, which are mechanistically distinct from its cough-suppressing effects.[2][3] this compound modulates microtubule dynamics, induces apoptosis in cancer cells, and interferes with critical signaling pathways such as NF-κB.[2][4][5] It exhibits favorable pharmacokinetic properties, including oral bioavailability and the ability to cross the blood-brain barrier.[6][7] With a well-established safety profile, this compound and its analogs are subjects of intensive research for their therapeutic potential in oncology and other disease areas.[3][8] This document provides a comprehensive technical overview of the pharmacology of this compound, intended for researchers and drug development professionals.

Physicochemical Properties

This compound is a phthalideisoquinoline alkaloid isolated from Papaver somniferum.[2] It is structurally distinct from opioid analgesics like morphine and lacks sedative, euphoric, or addictive properties.[1][3]

| Property | Value | Reference |

| Chemical Formula | C₂₂H₂₃NO₇ | [2][9] |

| Molar Mass | 413.426 g·mol⁻¹ | [1][9] |

| Appearance | White powder | [2] |

| Melting Point | 176°C | [2] |

Pharmacodynamics: Mechanisms of Action

This compound exhibits a dual pharmacological profile, with distinct mechanisms for its antitussive and anticancer effects.

2.1 Antitussive Mechanism

The cough-suppressing effect of this compound is not mediated by classical opioid receptors but primarily through its activity as a sigma receptor agonist.[10][11] Preclinical studies in rats have demonstrated that the antitussive action of this compound is dose-dependently reduced by pretreatment with rimcazole, a sigma-specific antagonist.[10][12] This action is centralized in the medulla's cough center, where it reduces the activity and frequency of the cough reflex.[13][14] Additionally, some studies suggest that this compound may antagonize bradykinin receptors, which could contribute to its efficacy in coughs induced by agents like ACE inhibitors.[2][3]

2.2 Anticancer Mechanisms

This compound's oncolytic activity stems from its ability to interfere with cell division and activate apoptotic pathways through multiple mechanisms.

2.2.1 Microtubule Disruption

This compound binds to tubulin, altering microtubule assembly dynamics.[11][13][15] Unlike taxanes or vinca alkaloids, it does not significantly alter the total tubulin polymer mass but rather dampens the dynamic instability of microtubules.[16] This disruption leads to a prolonged mitotic arrest at the G2/M phase of the cell cycle, activating the spindle assembly checkpoint and ultimately triggering apoptosis.[2][5][16]

2.2.2 Modulation of NF-κB Signaling

This compound has been shown to suppress both constitutive and inducible activation of the transcription factor Nuclear Factor-kappaB (NF-κB).[4] It achieves this by inhibiting IκB kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[4] This action sequesters the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and blocking the transcription of target genes involved in cell survival (e.g., Bcl-2), proliferation (e.g., Cyclin D1), invasion (e.g., MMP-9), and angiogenesis (e.g., VEGF).[4]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The this compound Chronicle: A Pharmaco-Historic Biography of the Opiate Alkaloid Family and its Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a benzylisoquinoline alkaloid, sensitizes leukemic cells to chemotherapeutic agents and cytokines by modulating the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Potential Role of this compound in Cancer Treatment - Vonage Pharma [vonagepharma.com]

- 6. m.youtube.com [m.youtube.com]

- 7. This compound, a Non-addictive Opioid and Microtubule-Inhibitor in Potential Treatment of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biological and pharmacological activities of this compound: Focusing on its receptors and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GSRS [precision.fda.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. This compound | C22H23NO7 | CID 275196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 13. What is this compound used for? [synapse.patsnap.com]

- 14. researchgate.net [researchgate.net]

- 15. This compound crosses the blood-brain barrier and inhibits glioblastoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Noscapine as a Microtubule-Targeting Agent in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noscapine, a phthalideisoquinoline alkaloid derived from opium, has emerged as a promising microtubule-targeting agent in oncology. Unlike classic microtubule poisons such as taxanes and vinca alkaloids, this compound exhibits a unique mechanism of action, primarily by increasing the time microtubules spend in a paused state, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1][2] This gentler modulation of microtubule dynamics contributes to its favorable safety profile, with minimal toxicity observed in normal tissues.[2][3] This technical guide provides an in-depth overview of this compound's core mechanism, summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Mechanism of Action: A Subtle Disruption of Microtubule Dynamics

This compound binds to tubulin, the fundamental protein subunit of microtubules, altering its conformation and affecting microtubule assembly.[3] However, it does not cause a significant change in the total polymer mass of tubulin.[4] Instead, its primary effect is to suppress microtubule dynamic instability by increasing the duration of the paused state of microtubules, thereby dampening their growth and shortening phases.[1][2] This subtle yet critical interference with microtubule dynamics is sufficient to activate the spindle assembly checkpoint, leading to a prolonged mitotic arrest and ultimately triggering apoptosis in rapidly dividing cancer cells.[5][6]

Quantitative Analysis of this compound's Efficacy

The anti-proliferative activity of this compound and its analogs has been quantified across a wide range of cancer cell lines, with IC50 values demonstrating its broad-spectrum potential. Furthermore, in vivo studies have consistently shown significant tumor growth inhibition with a favorable safety profile.

Table 1: In Vitro Cytotoxicity of this compound and its Analogs in Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| This compound | H460 | Non-Small Cell Lung | 34.7 ± 2.5 | [7] |

| A549 | Non-Small Cell Lung | 61.25 ± 5.6 | [1] | |

| A549 | Lung | 73 | [8] | |

| MCF-7 | Breast | 41.3 - 58.9 | [9] | |

| MDA-MB-231 | Breast | 41.3 - 58.9 | [9] | |

| HeLa | Cervical | 25 | [7] | |

| 1A9PTX10 | Ovarian | 22.7 | [1] | |

| C6 | Rat Glioma | 250 | [7] | |

| Renal 1983 | Bladder | 39.1 | [7] | |

| Thymocyte | - | 10 | [7] | |

| This compound-Tryptophan | A549 | Lung | 32 | [8] |

| 9-PAN | Breast Cancer Lines | Breast | 20 ± 0.3 | [8] |

| NPN | Breast Cancer Lines | Breast | 1.35 ± 0.2 | [8] |

| 1,3-diynyl derivatives | Breast Cancer Lines | Breast | 6.23 | [8] |

| 1,3-Benzodioxole-modified noscapinoids | MCF-7 | Breast | 0.6 ± 0.17 | [8] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Model | Treatment | Dosing Schedule | Tumor Growth Inhibition | Reference(s) |

| H460 NSCLC Xenograft | This compound | 300 mg/kg/day, oral gavage | 49% reduction in tumor volume | [7] |

| H460 NSCLC Xenograft | This compound | 450 mg/kg/day, oral gavage | 65% reduction in tumor volume | [7] |

| H460 NSCLC Xenograft | This compound | 550 mg/kg/day, oral gavage | 86% reduction in tumor volume | [7] |

| H460 NSCLC Xenograft | This compound (300 mg/kg, oral) + Cisplatin (2.5 mg/kg, i.v.) | Combination Therapy | 78.1 ± 7.5% reduction in tumor volume | [1] |

| MDA-MB-231 Breast Cancer Xenograft | This compound | 150-550 mg/kg/day | Dose-dependent tumor growth inhibition | [10] |

| 4T1 Murine Mammary Carcinoma | This compound Analogs (6h, 6i, 10i) | 40 mg/kg, i.p. | Potent inhibition of tumor growth | [11] |

| E.G7-OVA T cell lymphoma | This compound | 3 mg daily, i.p. or intra-gastric | Significant tumor growth inhibition | [2] |

Key Signaling Pathways Modulated by this compound

This compound-induced mitotic arrest and subsequent apoptosis are mediated by the modulation of several key signaling pathways within cancer cells.

Caption: Signaling pathways activated by this compound-induced mitotic arrest, leading to apoptosis.

-

c-Jun N-terminal Kinase (JNK) Pathway: Activation of the JNK pathway has been observed in response to this compound-induced mitotic stress, contributing to the apoptotic cascade.[12]

-

PTEN/PI3K/mTOR Pathway: this compound can induce apoptosis by regulating mitochondrial damage and the Warburg effect through the PTEN/PI3K/mTOR signaling pathway.

-

NF-κB Signaling Pathway: this compound has been shown to suppress both constitutive and inducible NF-κB activation, sensitizing cancer cells to apoptosis.[13][14][15]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound as a microtubule-targeting agent.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin in vitro.

Caption: Workflow for the in vitro tubulin polymerization assay.

Materials:

-

Purified tubulin (e.g., bovine brain tubulin)

-

Polymerization buffer (PB): 80 mM PIPES (pH 6.9), 1 mM EGTA, 1 mM MgCl2

-

GTP solution (e.g., 100 mM)

-

This compound stock solution (in DMSO)

-

Microplate spectrophotometer capable of reading at 350 nm and maintaining 37°C

Procedure:

-

Prepare the polymerization reaction mixture on ice by combining tubulin, PB, and GTP to achieve a final tubulin concentration of approximately 60 µM and a final GTP concentration of 1 mM.[16]

-

Add 10 µL of the test compound (this compound or vehicle control) to the reaction mixture.[16]

-

Transfer the reaction mixture to a pre-warmed 96-well plate.

-

Immediately place the plate in a microplate spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 350 nm every 30 seconds for up to 90 minutes to monitor tubulin polymerization.[16]

-

Plot absorbance versus time to generate polymerization curves and analyze the effect of this compound on the rate and extent of tubulin polymerization.

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium iodide (PI) staining to analyze the cell cycle distribution of cancer cells treated with this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)

-

RNase A solution (e.g., 100 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24, 48, 72 hours).

-

Harvest cells by trypsinization, collect them by centrifugation (e.g., 300 x g for 5 minutes), and wash with PBS.[17][18]

-

Resuspend the cell pellet in 400 µL of PBS.[17]

-

While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[17][19]

-

Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS.[17]

-

Resuspend the cell pellet in 50 µL of RNase A solution and incubate at room temperature.[17]

-

Add 400 µL of PI staining solution and incubate in the dark for 5-10 minutes at room temperature.[17]

-

Analyze the stained cells by flow cytometry, collecting at least 10,000 events per sample.[17]

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Detection Assays

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Caption: General workflow for apoptosis detection using Annexin V and PI staining.

Procedure:

-

Following treatment with this compound, harvest and wash cells with cold PBS.[20]

-

Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[21]

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.[21]

-

Incubate the cells for 15 minutes at room temperature in the dark.[21]

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.[21]

-

Analyze the samples by flow cytometry within one hour.

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Procedure:

-

Treat cells with this compound and fix them in 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS.

-

Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTP, according to the manufacturer's protocol (e.g., In Situ Cell Death Detection Kit).[1]

-

Wash the cells with PBS.

-

Analyze the cells by fluorescence microscopy or flow cytometry to detect TUNEL-positive cells.[1]

Western Blot Analysis of Apoptotic and Cell Cycle Proteins

This protocol is for the detection of key proteins involved in this compound-induced apoptosis and cell cycle arrest.

Procedure:

-

After this compound treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, p53, p21) overnight at 4°C.[1][22][23]

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system.[4]

-

Normalize the protein expression to a loading control such as β-actin.[22]

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Procedure:

-

Implant cancer cells (e.g., H460, MDA-MB-231) subcutaneously into the flank of immunodeficient mice (e.g., nude mice).[1][7]

-

When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.[1][11]

-

Administer this compound orally by gavage at the desired dose (e.g., 300-550 mg/kg/day).[7]

-

The control group should receive the vehicle solution.

-

Measure tumor volume and mouse body weight regularly (e.g., every 3-4 days).[10]

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., TUNEL assay, western blotting).[1][7]

Conclusion

This compound represents a compelling microtubule-targeting agent with a distinct mechanism of action that translates to a favorable therapeutic window. Its ability to induce mitotic arrest and apoptosis in a wide range of cancer cells, coupled with its low toxicity profile, positions it as a strong candidate for further preclinical and clinical development, both as a monotherapy and in combination with other chemotherapeutic agents. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers dedicated to advancing our understanding and application of this compound in oncology.

References

- 1. Anticancer activity of this compound, an opioid alkaloid in combination with Cisplatin in human non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. researchgate.net [researchgate.net]

- 7. Antitumor activity of this compound in human non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound–Amino Acid Conjugates Suppress the Progression of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Item - Progression profile of tumor growth kinetics of in-vivo antitumor effect of different doses of this compound alone (A) and in combination with Doxorubicin (B) on human MDA-MB-231 tumor xenograft model (tumor volumes, mm3 ± SEM), and measurement of body weight following this compound alone (C) and combination with Doxorubicin (D). - Public Library of Science - Figshare [plos.figshare.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. This compound, a benzylisoquinoline alkaloid, sensitizes leukemic cells to chemotherapeutic agents and cytokines by modulating the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 18. vet.cornell.edu [vet.cornell.edu]

- 19. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 21. nacalai.com [nacalai.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

Unraveling the Anticancer Mechanism of Noscapine: An In-depth Guide to its Effects on the Cell Cycle

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noscapine, a non-addictive phthalideisoquinoline alkaloid derived from opium, has emerged as a promising therapeutic agent in oncology. Initially utilized for its antitussive properties, extensive research has unveiled its potent anti-proliferative and pro-apoptotic effects on a wide spectrum of cancer cells. This technical guide provides a comprehensive analysis of this compound's mechanism of action, with a primary focus on its profound impact on the cell cycle. Through a synthesis of quantitative data, detailed experimental protocols, and visual representations of molecular pathways, this document serves as an in-depth resource for researchers and drug development professionals exploring the therapeutic potential of this compound and its analogs.

Core Mechanism of Action: Microtubule Disruption

This compound's primary anticancer activity stems from its interaction with tubulin, the fundamental protein subunit of microtubules.[1][2] Unlike classic microtubule-targeting agents such as taxanes and vinca alkaloids, which cause extensive microtubule polymerization or depolymerization, this compound subtly modulates microtubule dynamics.[1] It binds to tubulin, altering its conformation and increasing the time microtubules spend in a "paused" state, thereby dampening their dynamic instability.[3][4] This disruption of microtubule function is critical during mitosis, as it interferes with the formation and function of the mitotic spindle, a microtubule-based structure essential for accurate chromosome segregation.[1][2]

Cell Cycle Arrest at the G2/M Transition

The interference with mitotic spindle formation by this compound triggers a crucial cellular surveillance mechanism known as the spindle assembly checkpoint. This leads to a halt in cell cycle progression, specifically at the G2/M transition, preventing the cell from entering anaphase with a defective spindle.[3][5] This G2/M arrest is a hallmark of this compound's effect on cancer cells and has been consistently observed across various cancer cell lines.[5][6]

Quantitative Analysis of this compound-Induced Cell Cycle Arrest

The following table summarizes the inhibitory concentrations (IC50) of this compound and the resulting cell cycle distribution in various cancer cell lines. This data highlights the consistent G2/M arrest and subsequent increase in the sub-G1 population, which is indicative of apoptosis.